molecular formula C8H6BrNO5 B2426723 2-Bromo-6-methoxy-4-nitrobenzoic acid CAS No. 2241140-98-5

2-Bromo-6-methoxy-4-nitrobenzoic acid

Cat. No. B2426723
CAS RN: 2241140-98-5
M. Wt: 276.042
InChI Key: HMXNSZRONDOFRZ-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxy-4-nitrobenzoic acid” is a chemical compound with the CAS Number: 2241140-98-5 . It has a molecular weight of 276.04 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methoxy-4-nitrobenzoic acid has been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . Another method involves a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6BrNO5/c1-15-6-3-4 (10 (13)14)2-5 (9)7 (6)8 (11)12/h2-3H,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . Nitro compounds, like this one, often have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : Research has explored various methods for synthesizing derivatives of dibenzofulvenes, including 2-bromo-6-methoxy-4-nitrobenzoic acid. One approach involves Wittig chemistry, offering higher functional group tolerance and simpler experimental procedures (Wong & Leung, 2010).
  • Structural Analysis and Synthesis : Studies have synthesized and analyzed structures like tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate), providing insights into the molecular structure, bond lengths, and angles, which are crucial for understanding the chemical properties and potential applications of such compounds (Sharutin et al., 2011).

Pharmaceutical and Biological Research

  • Antitumoral Agent Potential : Research on nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which is structurally related to this compound, has shown promise as antitumoral agents. Stability and selectivity studies are crucial for understanding their potential in cancer treatment (de Freitas et al., 2014).

Advanced Material Synthesis

  • Development of Photosensitizers : Research involving bromophenol derivatives, like those derived from the red alga Rhodomela confervoides, has implications for developing materials with specific properties, such as photosensitizers for cancer treatment in photodynamic therapy. Understanding these derivatives can contribute to the development of efficient and targeted therapeutic agents (Zhao et al., 2004).

Interactions and Bonding Studies

  • Halogen Bonding and Molecular Interactions : Studies on derivatives of this compound contribute to understanding halogen bonding and molecular interactions, crucial for developing new materials and pharmaceuticals. For example, research on 4-bromo-3,5-di(methoxy)benzoic acid and similar compounds provides insights into molecular electrostatic potential and intermolecular interactions (Raffo et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

2-bromo-6-methoxy-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-6-3-4(10(13)14)2-5(9)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNSZRONDOFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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